2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide
Beschreibung
This compound is a piperazine derivative featuring a 4-fluorophenyl substituent at the piperazine nitrogen and an oxoacetamide bridge connecting to a 2-methyl-5-nitrophenyl group. The molecular formula is C₂₀H₂₀FN₅O₄ (molar mass: 437.41 g/mol). Its structure combines pharmacophoric elements common in bioactive molecules:
- Piperazine core: Known for modulating receptor binding and pharmacokinetic properties.
- 4-Fluorophenyl group: Enhances lipophilicity and metabolic stability.
Structural characterization methods include ¹H/¹³C/¹⁹F NMR and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .
Eigenschaften
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O4/c1-13-2-5-16(24(27)28)12-17(13)21-18(25)19(26)23-10-8-22(9-11-23)15-6-3-14(20)4-7-15/h2-7,12H,8-11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIQCBUKLUBBAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide typically involves multiple steps. One common method starts with the preparation of the piperazine derivative by reacting 4-fluoroaniline with piperazine under suitable conditions. The resulting intermediate is then coupled with 2-methyl-5-nitrobenzoic acid through an amide bond formation reaction, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of the corresponding amine derivative.
Reduction: Formation of the corresponding alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Key Observations :
Pharmacological and Physicochemical Properties
Receptor Binding and Selectivity
- Piperazine Derivatives : Piperazine-containing compounds often target dopamine D₂/D₃ or serotonin receptors due to conformational flexibility. The 4-fluorophenyl group in the target compound may enhance binding to σ receptors or 5-HT₁A subtypes .
- Nitro Group Impact : The 5-nitro substituent in the target compound could confer electron-withdrawing effects, altering binding kinetics compared to methoxy (e.g., ) or sulfonamide groups (e.g., ).
Metabolic Stability
- Fluorine Substituents : The 4-fluorophenyl group in the target compound and analogs (e.g., ) improves resistance to oxidative metabolism.
- Nitro Reduction Risk : The nitro group may pose metabolic instability via reduction to amines, a concern absent in analogs with sulfonamides or trifluoromethyl groups .
Structural Characterization and Computational Insights
- Crystallography : Tools like SHELX and ORTEP-3 are critical for resolving piperazine ring puckering and substituent conformations. For example, 4-(2-fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate was refined using riding H-atom models .
- Ring Puckering Analysis: Generalized puckering coordinates (e.g., amplitude and phase angles) help quantify nonplanar distortions in piperazine rings .
Biologische Aktivität
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide, also known as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological effects.
- Molecular Formula : C20H25FN4O3S
- Molecular Weight : 388.5 g/mol
- IUPAC Name : 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide
The biological activity of this compound primarily revolves around its interaction with various neurotransmitter systems. The piperazine moiety is known for its role in modulating serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
-
Monoamine Oxidase Inhibition :
- Compounds containing piperazine rings have been shown to inhibit monoamine oxidase (MAO), particularly MAO-B, which is implicated in neurodegenerative diseases like Alzheimer's. For instance, derivatives with similar piperazine structures demonstrated IC50 values as low as 0.013 µM for MAO-B inhibition, suggesting strong potency .
-
Antidepressant Effects :
- The modulation of serotonin levels through MAO inhibition can lead to antidepressant effects. This is particularly relevant for compounds targeting depressive disorders.
- Anticancer Properties :
Study 1: MAO Inhibition and Neuroprotection
A study evaluated several derivatives of piperazine for their ability to inhibit MAO-A and MAO-B. The most potent inhibitors were found to be competitive and reversible, with significant selectivity for MAO-B over MAO-A. The lead compounds showed promising results in reducing oxidative stress and neuronal damage in vitro .
| Compound | IC50 (MAO-B) | Selectivity Index |
|---|---|---|
| T6 | 0.013 µM | 120.8 |
| T3 | 0.039 µM | 107.4 |
Study 2: Cytotoxicity Assessment
In another investigation, the cytotoxic effects of selected piperazine derivatives were assessed using L929 fibroblast cells. The results indicated that while some compounds led to significant cell death at higher concentrations, others maintained low toxicity, highlighting their potential as safer therapeutic agents .
| Compound | IC50 (µM) | Cytotoxicity Level |
|---|---|---|
| T3 | 27.05 | High |
| T6 | 120.6 | Low |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
